molecular formula C7H7NOS B576251 O-pyridin-4-yl ethanethioate CAS No. 180308-29-6

O-pyridin-4-yl ethanethioate

Cat. No.: B576251
CAS No.: 180308-29-6
M. Wt: 153.199
InChI Key: KGVUTEGTZWOIIN-UHFFFAOYSA-N
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Description

O-Pyridin-4-yl ethanethioate is a sulfur-containing organic compound featuring a pyridine ring substituted at the 4-position with an ethanethioate group (CH₃COS−). Pyridine derivatives are widely studied for their pharmacological properties, making this compound a candidate for antimicrobial and antitumor applications.

Properties

CAS No.

180308-29-6

Molecular Formula

C7H7NOS

Molecular Weight

153.199

IUPAC Name

O-pyridin-4-yl ethanethioate

InChI

InChI=1S/C7H7NOS/c1-6(10)9-7-2-4-8-5-3-7/h2-5H,1H3

InChI Key

KGVUTEGTZWOIIN-UHFFFAOYSA-N

SMILES

CC(=S)OC1=CC=NC=C1

Synonyms

Ethanethioic acid, O-4-pyridinyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

b. Ethyl 2-(Piperidin-4-yl)acetate

  • Structure : Features a saturated piperidine ring and ethyl ester group, contrasting with the aromatic pyridine and thioester in O-pyridin-4-yl ethanethioate.
  • Physicochemical Properties: Molecular weight: 171.24 g/mol LogP: 1.15 (indicating moderate lipophilicity) Solubility: Highly soluble in DMSO and methanol Bioavailability score: 0.55 (moderate) .
  • Key Difference : The ester group and piperidine ring improve aqueous solubility but may reduce metabolic stability compared to thioesters.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP Solubility Bioavailability Score MIC (M. tuberculosis)
This compound (hypothetical) ~153.2* ~1.8* Low (DMSO) ~0.45* Not reported
S-(5-(Pyridin-4-yl)-oxadiazole derivative ~350–400 ~2.5 Moderate (DMSO) 0.35 >90% inhibition at 6.25 µg/mL
Ethyl 2-(Piperidin-4-yl)acetate 171.24 1.15 High (DMSO, MeOH) 0.55 Not applicable

*Estimated based on structural similarity to analogs.

  • Lipophilicity: The thioester group in this compound increases LogP compared to ethyl esters (e.g., 1.15 vs.

Key Research Findings

  • Antimicrobial Efficacy : Pyridine-thioester hybrids, such as Raval et al.'s derivatives, show superior activity against M. tuberculosis compared to rifampin, suggesting this compound could share this trait .
  • Solubility-Bioactivity Trade-off : Ethyl 2-(piperidin-4-yl)acetate’s high solubility correlates with moderate bioavailability, while thioesters like this compound may prioritize target engagement over solubility .

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